Methyl 2-amino-3-chloropropanoate hydrochloride
Overview
Description
Thielavin B is a fungal metabolite that belongs to the class of compounds known as depsides. It is closely related to thielavin A and has been reported to have a slightly different biochemical profile. Thielavin B is a potent inhibitor of phospholipase C and has shown various biological activities, including antifouling properties .
Mechanism of Action
Target of Action
Methyl 2-amino-3-chloropropanoate hydrochloride is a derivative of the amino acid serine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Action Environment
The compound is stored at room temperature in an inert atmosphere . It is a solid substance with a white to off-white color . .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-3-chloropropanoate hydrochloride plays a significant role in biochemical reactions. As a serine derivative, it is involved in the synthesis of proteins
Cellular Effects
The cellular effects of this compound are not well-documented in the available literature. Amino acid derivatives like this compound have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Preparation Methods
Thielavin B is typically derived from fungal sources. The preparation involves the fermentation of specific fungal strains, such as Thielavia sp. or Chaetomium carinthiacum . The fermentation process is followed by extraction and purification steps to isolate thielavin B. The compound can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Thielavin B undergoes various chemical reactions, including oxidation and esterification. It contains O-substituted salicylic acid, which allows it to participate in these reactions . Common reagents used in these reactions include oxidizing agents and esterification catalysts. The major products formed from these reactions include various derivatives of thielavin B, which can be used for further biological studies .
Scientific Research Applications
Thielavin B has been extensively studied for its scientific research applications. It is known for its antifouling properties, making it a potential candidate for environmentally friendly antifouling agents . Additionally, thielavin B has been investigated for its inhibitory effects on phospholipase C, which is an enzyme involved in various cellular processes . This inhibition makes thielavin B a valuable compound for studying cellular signaling pathways and developing potential therapeutic agents .
Comparison with Similar Compounds
Thielavin B is closely related to thielavin A, with both compounds being fungal depsides. The primary difference between the two is their biochemical profiles and specific biological activities . Thielavin A has been studied as a prostaglandin synthase inhibitor, while thielavin B is known for its phospholipase C inhibitory activity . Other similar compounds include thielavins W–Z, which have been isolated from marine-derived fungal strains and exhibit antifouling properties .
Properties
IUPAC Name |
methyl 2-amino-3-chloropropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBCSXDEXRDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |
Record name | 33646-31-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC117383 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC77696 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the research paper?
A1: The research paper details a novel synthetic method for producing (R)-methyl 2-amino-3-chloropropanoate hydrochloride []. The significance lies in its improved efficiency and reduced environmental impact compared to potential previous methods. The method boasts a high yield, minimizes side product formation, and allows for the recycling of the reaction's mother liquor, contributing to a more cost-effective production process []. Furthermore, the method addresses environmental concerns by detailing how the tail gas produced can be treated with a strong alkaline solution, resulting in a reusable salt []. This emphasis on sustainability makes the method particularly attractive for industrial applications.
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